Thiazole carboxanilide
Description
Properties
IUPAC Name |
N-phenyl-1,3-thiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2OS/c13-9(10-11-6-7-14-10)12-8-4-2-1-3-5-8/h1-7H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOOHWUQIWMQCQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=NC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazole carboxanilide can be synthesized through various methods. One common synthetic route involves the reaction between 2-sulfur substituted thiazole carboxylic acid chlorides and substituted aniline . The reaction conditions typically involve refluxing the reactants in an appropriate solvent, such as acetic acid, to yield the desired this compound . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
Domino Alkylation-Cyclization Reactions
A domino alkylation-cyclization approach enables efficient synthesis of 2-aminothiazole derivatives. Propargyl bromides react with thioureas in the presence of potassium carbonate and DMF under microwave irradiation (130°C, 10 min). This method avoids α-haloketones, addressing the irritancy issues of traditional Hantzsch synthesis .
Mechanism Overview:
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Alkylation: Thiourea reacts with propargyl bromide to form intermediate 8 .
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Cyclization: Intermediate 8 undergoes 5-exo-dig cyclization to generate 9 .
Condensation Reactions for Hydrazone Derivatives
Hydrazone-functionalized thiazole carboxanilides (e.g., TCAH1–TCAH8 ) are synthesized via condensation of hydrazides with aryl aldehydes in methanol and acetic acid. This method achieves yields of 65–98% and produces compounds characterized by distinct NMR signals for azomethine (–CH=N–) and thiazole protons .
Spectroscopic Data:
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¹H NMR Ranges:
Acylation and Cyclization Pathways
Thiadiazole-carboxamide hybrids (e.g., 51a–51an ) are synthesized through acylation of amines with carbonyl chlorides derived from 1,2,4-thiadiazole-5-carboxylic acids. For unstable intermediates like 1,3,4-thiadiazole-2-carboxylic acid, direct condensation with lithium salts avoids decarboxylation .
Example Reaction Sequence:
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Hydrolysis of ethyl ester 36 (LiOH/MeOH) to acid 37 .
Structural and Electronic Effects on Reactivity
The electronic nature of substituents significantly impacts reaction outcomes:
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Electron-withdrawing groups (–NO₂, –COOCH₃) on aryl residues reduce yields in palladium-catalyzed reactions .
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Methoxy groups enhance hydrophobic interactions in COX-1 binding (e.g., 2b exhibits IC₅₀ = 0.239 μM due to six hydrogen bonds with TYR-355 and SER-516) .
Kinetic and Thermodynamic Studies
Density functional theory (DFT) analyses reveal that frontier molecular orbitals (HOMO-LUMO gaps) govern chemical reactivity. For instance, 2a exhibits a HOMO energy of −6.12 eV and LUMO of −1.98 eV, correlating with its moderate COX-1 inhibition (IC₅₀ = 0.86 μM) .
Stability and Degradation Pathways
Thiazole carboxanilides with electron-deficient substituents (e.g., esters at α-carbons) resist cyclization reactions, while decarboxylation occurs in 1,3,4-thiadiazole-2-carboxylic acids unless stabilized .
Scientific Research Applications
Synthesis of Thiazole Carboxanilides
The synthesis of thiazole carboxanilides typically involves multi-step reactions that can include:
- Condensation Reactions : Combining thiazole derivatives with aniline or its derivatives to form carboxanilide structures.
- Cyclization : Employing cyclization methods to generate the thiazole ring.
- Functionalization : Modifying the thiazole structure to enhance biological activity.
Recent studies have reported efficient synthetic routes that yield high-purity thiazole carboxanilides suitable for biological testing .
Biological Activities
Thiazole carboxanilides exhibit a range of biological activities:
Anticancer Activity
Several studies have demonstrated the anticancer potential of thiazole carboxanilides. For instance:
- A series of novel thiazole derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). Some compounds exhibited IC50 values comparable to standard chemotherapeutics .
- Specific derivatives showed significant inhibition of tubulin polymerization, indicating potential as microtubule-targeting agents .
Anti-inflammatory Effects
Thiazole carboxanilides have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation:
- Recent research identified new thiazole carboxamide derivatives as effective COX inhibitors, suggesting their potential as anti-inflammatory agents .
Antimicrobial Properties
The antimicrobial efficacy of thiazole carboxanilides has been well-documented:
- Studies have shown that certain derivatives possess potent antifungal activities against various pathogens, making them candidates for developing new antifungal therapies .
Thiazole Carboxanilides as RAGE Antagonists
A specific study focused on designing thiazole carboxanilides as antagonists for the receptor for advanced glycation end-products (RAGE), targeting Alzheimer's disease. The structure-activity relationship (SAR) studies revealed that modifications on the thiazole ring significantly influenced their antagonistic potency .
Development of COX Inhibitors
A recent investigation synthesized a series of thiazole carboxamide derivatives aimed at inhibiting COX enzymes. The results indicated that specific substitutions on the thiazole ring enhanced inhibitory activity, demonstrating the importance of structural optimization in drug design .
Mechanism of Action
The mechanism of action of thiazole carboxanilide involves its interaction with specific molecular targets and pathways. For instance, some this compound derivatives act as succinate dehydrogenase inhibitors (SDHIs), which interfere with the tricarboxylic acid cycle in pathogenic fungi, leading to their death . This mechanism makes this compound an effective fungicide with no cross-resistance with other classes of fungicides .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Pyrazole Carboxamide Derivatives
Pyrazole carboxamides, such as N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-pyrazole-4-carboxamide , share structural similarities with thiazole carboxanilides but replace the thiazole ring with a pyrazole core. These compounds also exhibit antifungal activity, though their mechanism may diverge. Studies indicate that substituents on the pyridinyl group significantly influence their potency, with trifluoromethyl groups enhancing lipophilicity and target affinity . However, thiazole carboxanilides generally show higher specificity for SDH inhibition, likely due to the sulfur atom in the thiazole ring stabilizing enzyme interactions .
Table 1: Key Differences Between Thiazole Carboxanilides and Pyrazole Carboxamides
Thiazole Acetic Acid Derivatives
Unlike fungicidal thiazole carboxanilides, thiazole acetic acid derivatives (e.g., SMVA-35, SMVA-40) are tailored for cardiovascular applications. Structural divergence—replacing the carboxanilide with an acetic acid group—alters their bioactivity entirely, underscoring the versatility of thiazole-based scaffolds in drug design.
N-Substituted Thiazole Carboxamides
4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide derivatives exemplify structural analogs optimized for varied biological activities. Substitutions at the pyridinyl position enhance pharmacokinetic properties, though their antifungal efficacy remains inferior to thiazole carboxanilides . For instance, coupling with aromatic amines improves cellular uptake but reduces SDH binding specificity compared to thifluzamide’s anilide group .
Environmental and Toxicological Profiles
Thiazole carboxanilides like thifluzamide exhibit acute and chronic toxicity to aquatic invertebrates (e.g., Daphnia magna at 1.25–2.5 mg/L) , a concern less documented for pyrazole carboxamides. This environmental drawback necessitates careful risk-benefit analysis compared to newer SDH inhibitors with lower ecotoxicity.
Q & A
Q. How can researchers apply the FINER criteria to design rigorous studies on thiazole carboxanilides?
- Methodological Answer : Ensure questions are Feasible (e.g., accessible reagents), Interesting (novel SARs), Novel (unexplored substituents), Ethical (animal model justification), and Relevant (therapeutic gaps). For example, a FINER-compliant study might explore thiazole carboxanilides as neurotrophin promoters .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
